2,6-Dimethyl-naphthalen-1-ylamine
Description
Properties
CAS No. |
116530-20-2 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2,6-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13/h3-7H,13H2,1-2H3 |
InChI Key |
QZTOWNGXBZSHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Methylnaphthalene with Methanol
The reaction of 2-methylnaphthalene with methanol and C10 aromatic hydrocarbons (e.g., tetramethylbenzene) over molecular sieve catalysts (e.g., HZSM-5) at 380–500°C and 0–6.0 MPa yields 2,6-DMN with high selectivity. Methanol acts as a methylating agent, while C10 aromatics improve catalyst stability. This method achieves ~70% selectivity for 2,6-DMN, with byproducts including 1,5- and 2,7-dimethylnaphthalene isomers.
Alkenylation of o-Xylene with Butadiene
Butadiene and o-xylene undergo alkenylation in the presence of sodium-potassium alloy to form 5-(ortho-tolyl)pent-2-ene, which is cyclized via dehydrogenation to yield 2,6-DMN. This route avoids isomer separation challenges but requires careful control of reaction conditions to minimize polyalkylation.
Regioselective Nitration of 2,6-Dimethylnaphthalene
Introducing a nitro group at the 1-position of 2,6-DMN is critical for subsequent reduction to the amine. Nitration conditions must balance reactivity and regioselectivity:
Mixed-Acid Nitration
A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–10°C selectively nitrates 2,6-DMN at the 1-position due to the electron-donating effects of the methyl groups. The 1-nitro isomer forms predominantly (~65% yield), with minor amounts of 3- and 4-nitro derivatives. Polar solvents like sulfolane enhance selectivity by stabilizing the transition state.
Decarboxylative Nitration
An alternative route involves nitrating 2,4-dimethyl-3-nitrobenzoic acid at 210°C in sulfolane with sodium bicarbonate, followed by decarboxylation to yield 2,6-dimethyl-1-nitrobenzene. While this method is specific to benzene derivatives, analogous approaches for naphthalene systems are under investigation.
Reduction of 1-Nitro-2,6-dimethylnaphthalene to the Amine
The final step reduces the nitro group to an amine while preserving the methyl substituents:
Catalytic Hydrogenation
Using palladium on carbon (Pd/C) or Raney nickel under 1–3 atm H₂ at 50–80°C in ethanol or tetrahydrofuran (THF) achieves near-quantitative reduction. Hydrogenation is preferred for scalability, though over-reduction to hydroxylamine derivatives must be controlled via temperature modulation.
Iron-Mediated Reduction
A slurry of iron powder in hydrochloric acid (HCl) at reflux reduces the nitro group efficiently. This cost-effective method yields ~85% this compound but generates significant iron oxide waste.
Purification and Isolation
Crude this compound is purified via:
-
Crystallization : Cooling the reaction mixture precipitates the amine, which is washed with cold ethanol to remove isomers.
-
Adsorption Chromatography : Silica gel or activated carbon columns separate residual nitro compounds and byproducts.
Challenges and Optimization
Emerging Methodologies
Recent advances focus on tandem catalysis, such as one-pot alkylation-nitration-reduction sequences using bifunctional zeolite catalysts. Preliminary studies report 60% overall yield, reducing intermediate isolation steps .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-naphthalen-1-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides. Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Imines, amides, and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
Dye Production
One of the primary applications of 2,6-dimethyl-naphthalen-1-ylamine is in dye manufacturing. It serves as a precursor for synthesizing various azo dyes and pigments. The structural properties allow for modifications that enhance color fastness and stability under light exposure.
Polymer Synthesis
The compound is used to produce high-performance polymers. Specifically, it is involved in the synthesis of poly(ethylene-2,6-naphthalene dicarboxylate), which exhibits superior thermal stability and mechanical properties compared to traditional polyesters like polyethylene terephthalate (PET) . This application is particularly important in industries requiring durable materials such as packaging and automotive components.
Pharmaceutical Intermediates
Research indicates that derivatives of this compound are being explored for their potential pharmacological activities. Studies have shown that modifications can lead to compounds with anti-inflammatory and anticancer properties .
Environmental Applications
Recent studies have investigated the biodegradation of 2,6-dimethyl-naphthalenes by specific bacterial strains, highlighting its potential role in bioremediation processes . Such applications are crucial for developing sustainable practices in chemical management.
Case Study 1: Polymer Development
A study conducted by Indorama Ventures demonstrated that incorporating dimethyl 2,6-naphthalene dicarboxylate into polyester formulations significantly improved their thermal and mechanical properties. The resulting polymers were tested for use in food contact materials under FDA regulations .
Case Study 2: Dye Synthesis
Research published in chemical journals illustrated the successful synthesis of novel azo dyes using this compound as a key intermediate. These dyes exhibited enhanced color stability and were applied in textile industries .
Case Study 3: Biodegradation Research
A study on microbial degradation pathways revealed that certain bacteria could utilize 2,6-dimethyl-naphthalenes as a carbon source, thereby offering insights into environmental bioremediation strategies . This research emphasizes the compound's relevance beyond industrial applications.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-naphthalen-1-ylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
In chemical reactions, the amine group can act as a nucleophile, participating in various substitution and addition reactions. The presence of methyl groups on the naphthalene ring can affect the compound’s reactivity and stability.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
*Log P (octanol-water partition coefficient) indicates lipophilicity.
Key Observations:
- Lipophilicity : The methyl groups on this compound likely increase its Log P compared to N-Methyl-1-(naphthalen-1-yl)methanamine (3.29 ), suggesting greater membrane permeability.
- Melting Point : The inferred higher melting point (120–125°C) compared to 1-Nitronaphthalene (61–63°C ) reflects stronger intermolecular forces due to hydrogen bonding from the amine group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
